molecular formula C18H27NO11 B014510 Papbl CAS No. 17691-02-0

Papbl

Cat. No. B014510
CAS RN: 17691-02-0
M. Wt: 433.4 g/mol
InChI Key: OCHWUNNDLIWPAO-MUKCROHVSA-N
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Description

Synthesis Analysis

Synthetic methodologies for polymers and ligands have been developed to enhance chemical reactions and material properties. For example, a novel class of phosphine ligands has been practically synthesized, showing high efficiency in the Suzuki reaction of aryl chlorides (Zapf et al., 2004). Additionally, synthesis strategies employing thiol-ene click reactions have been utilized to create methacrylic phosphonic acid-functionalized polyhedral oligomeric silsesquioxanes (POSSs), demonstrating a facile methodology for developing advanced materials (Karuppasamy et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds plays a crucial role in determining their chemical reactivity and physical properties. Studies have illustrated the significance of molecular packing and isomerism in polyimides, revealing how the head/tail isomeric structure influences material properties (Luo et al., 2017). Another example is the investigation into the structure of PABP2.poly(A) complexes, which form oligomeric particles, highlighting the impact of molecular arrangements on functional performance (Keller et al., 2000).

Chemical Reactions and Properties

Chemical reactions underpin the synthesis and modification of materials. For instance, on-surface synthesis has emerged as an effective means to construct large organic molecules, including polycyclic aromatic hydrocarbons (PAHs), via chemical reactions on metal surfaces (Méndez et al., 2011). Moreover, the synthesis of nickel(II) complexes from 2-[N-(alpha-picolyl)amino]benzophenone and alpha- or beta-amino acids demonstrates the versatility of chemical reactions in generating complex molecular structures (Deng et al., 2007).

Physical Properties Analysis

The physical properties of materials, such as mechanical strength and thermal expansion, are crucial for their application. The study by Luo et al. (2017) also highlighted the influence of molecular packing on the mechanical properties and thermal expansion coefficients of polyimides, indicating the importance of structural analysis in material design.

Chemical Properties Analysis

Chemical stability, reactivity, and functional group interactions define the utility of materials in various applications. Covalent organic frameworks (COFs) with remarkable chemical stability due to their construction via a combination of reversible and irreversible organic reactions exemplify how chemical properties can be tailored for specific needs (Kandambeth et al., 2012).

Scientific Research Applications

  • Pulmonary Alveolar Proteinosis (PAP) : PAP is a rare pulmonary disease with autoimmune forms accounting for most cases. Research has focused on novel therapies targeting alveolar macrophages or anti-GM-CSF antibodies (Borie et al., 2011).

  • Educational Research : The use of PAPBL (Peer-Assisted Problem-Based Learning) has shown to be beneficial in postgraduate education, helping students develop skills, build confidence, and gain practical experience (Lang, 2022).

  • Plasma Absorption Probes : Optimized plasma absorption probes (PAP) have proven effective for determining electron densities in reactive plasmas, particularly in discharges in reactive gases (Scharwitz et al., 2009).

  • Non-Invasive Prenatal Diagnosis : PAP assay has been developed for non-invasive prenatal diagnosis of beta-thalassemia major and sickle-cell disease, representing a significant advancement in prenatal care (Phylipsen et al., 2012).

  • PAP in Molecular Pathogenesis : The molecular pathogenesis of PAP involves disrupted GM-CSF signaling, impairing alveolar macrophages' ability to catabolize surfactant and perform host defense functions (Carey & Trapnell, 2010).

  • Cervical Cancer Screening : DNA-based molecular testing for human papillomavirus has emerged as a novel approach to cervical cancer screening, replacing the traditional Pap smear (Hogarth et al., 2012).

  • Sleep Disorders : Continuous PAP (CPAP) treatment is effective in treating various sleep disorders like obstructive sleep apnea, central sleep apnea, and chronic hypoventilation in adults (Gay et al., 2006).

Mechanism of Action

Target of Action

Palbociclib primarily targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases, in combination with Cyclin D, are key regulators of the cell cycle, driving the progression from the G1 (growth) phase to the S (synthesis) phase .

Mode of Action

Palbociclib inhibits CDK4/6, preventing them from partnering with Cyclin D . This action halts the phosphorylation of the retinoblastoma protein (Rb), a crucial step for the cell to pass the G1 checkpoint and commit to division . By inhibiting CDK4/6, Palbociclib ensures that the Cyclin D-CDK4/6 complex cannot aid in phosphorylating Rb, preventing the cell from exiting G1 and proceeding through the cell cycle .

Biochemical Pathways

The primary biochemical pathway affected by Palbociclib is the cell cycle . By inhibiting CDK4/6, Palbociclib disrupts the normal cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .

Pharmacokinetics

Palbociclib is taken orally and has a bioavailability of 46% . It is metabolized in the liver by CYP3A and SULT2A1 enzymes and through glucuronidation . The elimination half-life is approximately 29 hours, and it is excreted 74% in feces and 18% in urine .

Result of Action

The inhibition of CDK4/6 by Palbociclib results in a halt in cell cycle progression . This prevents the proliferation of cancer cells, thereby slowing the growth of HR-positive, HER2-negative breast cancers .

Action Environment

The efficacy and stability of Palbociclib can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors or inducers can affect the metabolism of Palbociclib, altering its effectiveness . Additionally, patient-specific factors, such as organ function and genetic variations, can also impact the drug’s action.

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHWUNNDLIWPAO-MUKCROHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938869
Record name 4-Aminophenyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Papbl

CAS RN

17691-02-0
Record name 4-Aminophenyl beta-lactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017691020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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